N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of N,N-dimethyl-2-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups attached to the nitrogen atom can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products Formed
Reduction: N,N-dimethyl-4-amino-2-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: this compound N-oxide.
Scientific Research Applications
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to attack the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-nitroaniline
- N,N-dimethyl-2-(trifluoromethyl)aniline
- 4-nitro-2-(trifluoromethyl)aniline
Uniqueness
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCWRMHLSZGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334672 | |
Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-09-2 | |
Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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